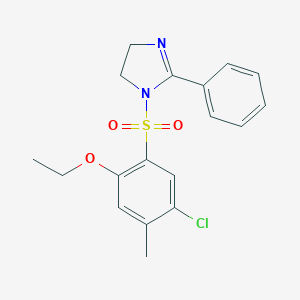
1-((5-chloro-2-ethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5-chloro-2-ethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a chemical compound that has been the subject of extensive scientific research. It belongs to the class of imidazole derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-((5-chloro-2-ethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of certain enzymes that are involved in the progression of various diseases.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as bacteria and fungi. The compound has also been found to exhibit anti-inflammatory properties by reducing the production of inflammatory cytokines. In addition, it has been investigated for its potential use in the treatment of cancer by inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-((5-chloro-2-ethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole in lab experiments is its wide range of potential applications. The compound has been found to exhibit antimicrobial, anti-inflammatory, and anticancer properties, making it a versatile tool for researchers. However, one of the main limitations of using this compound is its complex synthesis method, which can make it difficult and time-consuming to produce in large quantities.
Direcciones Futuras
There are several future directions for research on 1-((5-chloro-2-ethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole. One potential area of research is the development of new synthetic methods that are more efficient and cost-effective. Another area of research is the investigation of the compound's potential use in the treatment of neurological disorders such as Alzheimer's disease. Additionally, the compound could be further studied for its potential use in combination with other drugs to enhance their therapeutic effects.
Métodos De Síntesis
The synthesis of 1-((5-chloro-2-ethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a complex process that involves several steps. The starting materials for the synthesis are 5-chloro-2-ethoxy-4-methylbenzenesulfonyl chloride and phenylimidazole. These two compounds are reacted in the presence of a base such as potassium carbonate to yield the final product.
Aplicaciones Científicas De Investigación
1-((5-chloro-2-ethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has been extensively studied for its potential use in the treatment of various diseases. It has been found to exhibit antimicrobial, anti-inflammatory, and anticancer properties. The compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
1-(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-3-24-16-11-13(2)15(19)12-17(16)25(22,23)21-10-9-20-18(21)14-7-5-4-6-8-14/h4-8,11-12H,3,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAAKUJHIQNXPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2CCN=C2C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



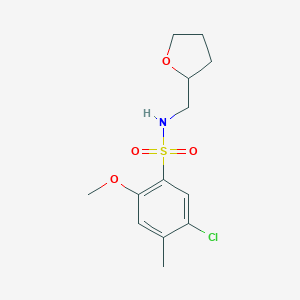

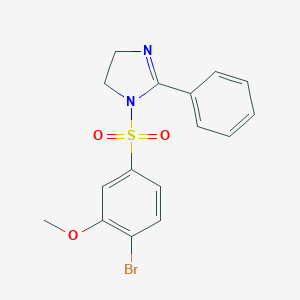


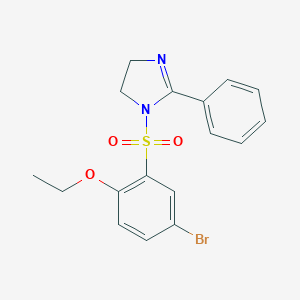

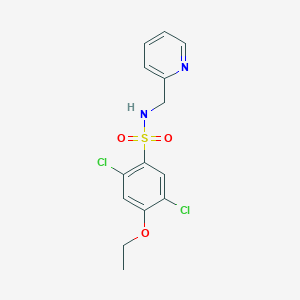
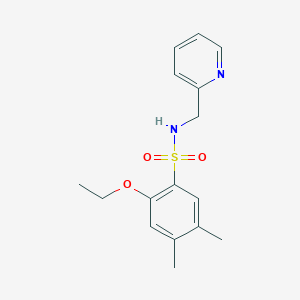

![(Oxolan-2-ylmethyl)[(4-propoxynaphthyl)sulfonyl]amine](/img/structure/B497546.png)
amine](/img/structure/B497547.png)